molecular formula C17H16N6O2 B2519301 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one CAS No. 2097917-51-4

3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2519301
CAS No.: 2097917-51-4
M. Wt: 336.355
InChI Key: DRVWOPKBWNGHAD-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activity

The chemical compound 3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one, due to its structural complexity, may show promise in antibacterial and antimicrobial applications. Studies on similar quinazoline derivatives have demonstrated significant activity against various bacterial strains. For example, azetidinylquinolones with specific stereochemistry have shown enhanced in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). Additionally, quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and characterized for their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus (Desai & Dodiya, 2014). These studies suggest that compounds with azetidinone and quinazoline moieties could serve as potential antibacterial agents, warranting further investigation into their efficacy and mechanism of action.

Potential for Antimicrobial Derivative Development

The structural features of quinazoline and azetidinone compounds open avenues for the development of novel antimicrobial agents. Synthesis and characterization of new quinazolines have indicated potential antimicrobial properties, which can be tailored through modifications of their chemical structure to enhance efficacy (Desai, Shihora, & Moradia, 2007). The exploration of heterocyclic substituents, as seen in quinolone derivatives, further supports the concept that introducing specific functional groups can lead to significant improvements in antimicrobial activity, highlighting the potential for the development of new therapeutic agents based on these core structures (Cooper et al., 1990).

Structural Analysis and SAR Studies

Structural analysis and structure-activity relationship (SAR) studies of related compounds have revealed critical insights into how modifications can influence antibacterial potency. For instance, the synthesis of piperazinyl oxazolidinone derivatives with varying heteroaromatic rings showed specific configurations that enhance antibacterial properties, offering a template for designing compounds with optimized efficacy (Tucker et al., 1998). These studies underscore the importance of structural refinement in developing more effective antimicrobial agents, suggesting that detailed examination of the compound could lead to the discovery of novel therapeutic options.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The pyridazinone moiety in this compound is known to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting these enzymes, the compound can modulate signaling pathways that depend on these cyclic nucleotides. Additionally, it has been observed to interact with protein kinases, influencing phosphorylation events that are critical for cell signaling and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cAMP and cGMP . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, the inhibition of phosphodiesterase enzymes can lead to increased levels of cAMP, which in turn can activate protein kinase A (PKA) and influence the transcription of genes involved in metabolic processes . Furthermore, the compound’s interaction with protein kinases can alter phosphorylation patterns, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition and protein interactions. The compound binds to the active sites of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP . This inhibition leads to elevated levels of these cyclic nucleotides, which can activate downstream signaling pathways. Additionally, the compound’s interaction with protein kinases can result in the modulation of phosphorylation events, further influencing cellular functions . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases where dysregulated signaling pathways play a critical role .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of signaling pathways. Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate signaling pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, the compound’s efficacy in animal models has been demonstrated in various disease models, including cancer and inflammatory conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the compound’s ability to cross biological membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by altering its accessibility to target sites and its interactions with other biomolecules . The subcellular localization of the compound is essential for its therapeutic efficacy and specificity .

Properties

IUPAC Name

3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(22-8-12(9-22)20-15-6-3-7-19-21-15)10-23-11-18-14-5-2-1-4-13(14)17(23)25/h1-7,11-12H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWOPKBWNGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.